molecular formula C24H41NNa2O8S B1616993 Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt CAS No. 68479-64-1

Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt

Cat. No.: B1616993
CAS No.: 68479-64-1
M. Wt: 549.6 g/mol
InChI Key: ILMNXWNOEHOLDY-XXAVUKJNSA-L
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Description

Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt is a complex organic compound known for its applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a disodium salt form of a sulfosuccinate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of butanedioic acid (succinic acid) with an oleic acid derivative under specific conditions. The oleic acid derivative is first converted to its corresponding amine, which is then reacted with butanedioic acid in the presence of a sulfonating agent to form the sulfosuccinate ester. The disodium salt form is obtained by neutralizing the ester with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled conditions to ensure consistency and purity. The process involves the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of different esters or amides.

Scientific Research Applications

This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: It serves as a reagent in biochemical assays and studies.

  • Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.

  • Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfosuccinate ester moiety plays a crucial role in its activity, influencing various biochemical processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

  • Cell Signaling: It can modulate cell signaling pathways, leading to changes in cellular behavior.

  • Membrane Interaction: The compound interacts with cell membranes, altering their properties and functions.

Comparison with Similar Compounds

  • Sodium Lauryl Sulfate: A common surfactant used in detergents and personal care products.

  • Sodium Dodecylbenzenesulfonate: Another surfactant with applications in cleaning and industrial processes.

  • Sodium Stearate: A fatty acid salt used in soaps and cosmetics.

Uniqueness: Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt stands out due to its specific chemical structure and its ability to perform unique functions in various applications.

Properties

CAS No.

68479-64-1

Molecular Formula

C24H41NNa2O8S

Molecular Weight

549.6 g/mol

IUPAC Name

disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;;

InChI Key

ILMNXWNOEHOLDY-XXAVUKJNSA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

68479-64-1

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

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